molecular formula C14H16FN3O2 B11848660 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B11848660
M. Wt: 277.29 g/mol
InChI Key: FNZKWUXXFSZYNX-UHFFFAOYSA-N
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Description

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid is a heterocyclic compound that features a fluorinated imidazo[1,2-a]pyridine core linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Fluorination: Introduction of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Research: Studied for its interactions with biological targets such as enzymes and receptors.

    Pharmaceutical Research: Investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated imidazo[1,2-a]pyridine core may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
  • 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Uniqueness

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific structural features, such as the combination of a fluorinated imidazo[1,2-a]pyridine core with a piperidine ring and a carboxylic acid group. This unique structure may confer distinct physicochemical properties, biological activity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H16FN3O2/c15-11-1-2-13-16-12(9-18(13)7-11)8-17-5-3-10(4-6-17)14(19)20/h1-2,7,9-10H,3-6,8H2,(H,19,20)

InChI Key

FNZKWUXXFSZYNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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